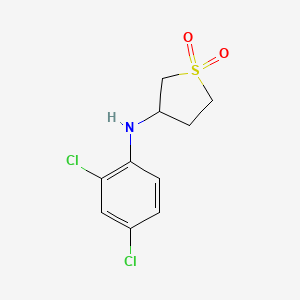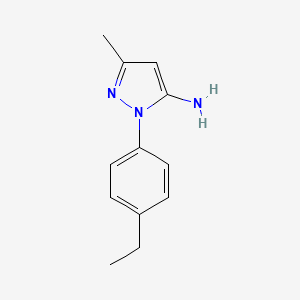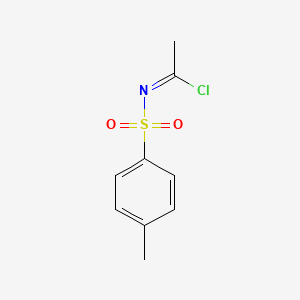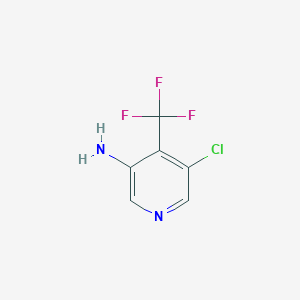
5-Chloro-4-(trifluoromethyl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C6H4ClF3N2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position and a trifluoromethyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(trifluoromethyl)pyridin-3-amine typically involves the following steps:
Starting Material: The synthesis often begins with 3-aminopyridine.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Coupling Reactions: The compound can be involved in coupling reactions, forming more complex molecules.
Common Reagents and Conditions
Nucleophiles: Sodium azide (NaN3), potassium cyanide (KCN), and amines.
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation Products: Oxidized derivatives such as pyridine N-oxides.
Reduction Products: Reduced forms of the compound, potentially altering the trifluoromethyl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Chloro-4-(trifluoromethyl)pyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to disrupt biological processes in pests.
Mecanismo De Acción
The mechanism by which 5-Chloro-4-(trifluoromethyl)pyridin-3-amine exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 4-Chloro-3-(trifluoromethyl)pyridin-2-amine
- 5-Bromo-4-(trifluoromethyl)pyridin-3-amine
Uniqueness
5-Chloro-4-(trifluoromethyl)pyridin-3-amine is unique due to the specific positioning of its substituents, which can significantly influence its reactivity and interaction with other molecules. The combination of a chlorine atom and a trifluoromethyl group provides distinct electronic and steric properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H4ClF3N2 |
|---|---|
Peso molecular |
196.56 g/mol |
Nombre IUPAC |
5-chloro-4-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C6H4ClF3N2/c7-3-1-12-2-4(11)5(3)6(8,9)10/h1-2H,11H2 |
Clave InChI |
RSSOKUSECIBBBX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)Cl)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


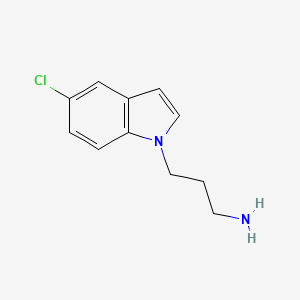


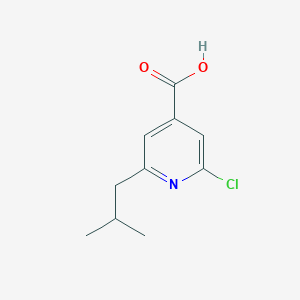
![Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12121572.png)
![2-amino-N-benzyl-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12121573.png)
![2-chloro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12121577.png)
![N-(4-{[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide](/img/structure/B12121582.png)
![1-Butanone, 1-[6-methyl-3-(4-methylphenyl)-1-(1-oxobutyl)imidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-](/img/structure/B12121598.png)

